![molecular formula C25H25NO2 B14402184 Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate CAS No. 89685-50-7](/img/structure/B14402184.png)
Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate is a chemical compound with the molecular formula C25H25NO2 It is known for its unique structural properties, which include a pentyl ester group, a biphenyl moiety, and an imine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate typically involves the condensation of 4-aminobenzoic acid with 4-biphenylcarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then esterified with pentanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, resulting in halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The biphenyl moiety allows for strong hydrophobic interactions, while the imine linkage can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate: Unique due to its specific ester and imine functionalities.
Methyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate: Similar structure but with a methyl ester group instead of a pentyl ester.
Ethyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate: Contains an ethyl ester group, leading to different physical and chemical properties.
Uniqueness
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate is unique due to its longer alkyl chain (pentyl group), which can influence its solubility, hydrophobicity, and overall reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
89685-50-7 |
|---|---|
Formule moléculaire |
C25H25NO2 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
pentyl 4-[(4-phenylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C25H25NO2/c1-2-3-7-18-28-25(27)23-14-16-24(17-15-23)26-19-20-10-12-22(13-11-20)21-8-5-4-6-9-21/h4-6,8-17,19H,2-3,7,18H2,1H3 |
Clé InChI |
RWBBERNYQIMNJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


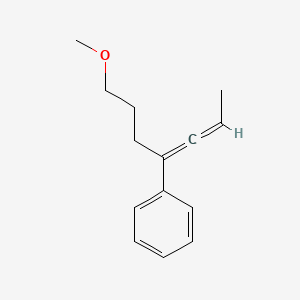
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
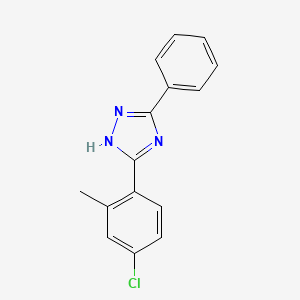
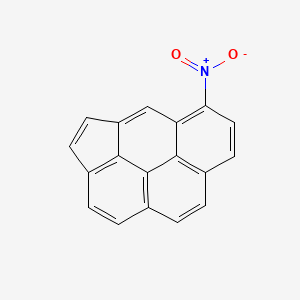
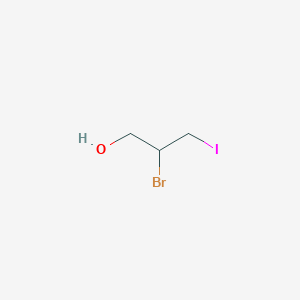
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)
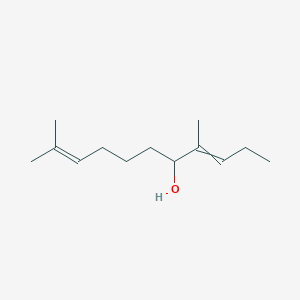
silane](/img/structure/B14402148.png)
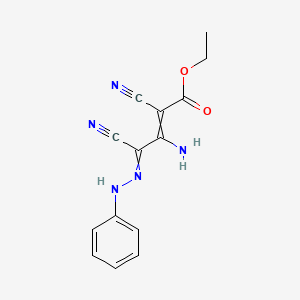

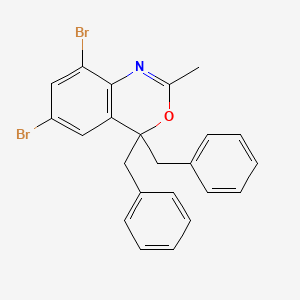
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)

